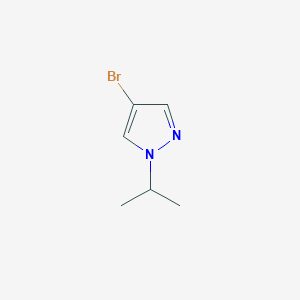
2-amino-N-(pyridin-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related N-substituted acetamides has been described, where various substituents are introduced to the acetamide moiety to evaluate their biological activity as opioid kappa agonists . Another synthesis approach involves the reaction of arylamines with other reagents to produce functionalized 2-aminohydropyridines and 2-pyridinones, indicating the versatility of reactions involving amine and acetamide groups .
Molecular Structure Analysis
The molecular structure of a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has been elucidated using spectroscopic techniques and crystallizes in the orthorhombic crystal system. The structure exhibits intermolecular hydrogen bonds, which are crucial for the stability and interactions of the molecule .
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of 2-amino-N-(pyridin-2-ylmethyl)acetamide. However, the synthesis of similar compounds involves reactions that could be applicable, such as the use of chiral amino acids to introduce various substituents, which could influence the reactivity and interactions of the acetamide derivatives .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-amino-N-(pyridin-2-ylmethyl)acetamide are not directly reported, the related compounds discussed in the papers suggest that these properties can be significantly influenced by the substituents on the acetamide nitrogen and the overall molecular conformation . The intermolecular hydrogen bonds observed in the crystal structure of a related compound also suggest that similar compounds may have significant solubility and stability characteristics .
Mechanism of Action
Target of Action
This compound is used for pharmaceutical testing , suggesting that it may interact with various biological targets
Mode of Action
A related compound, 2-(2-acetamidophenyl)-2-oxo-n-(pyridin-2-ylmethyl)acetamide, has been studied in depth . This compound forms a complex with copper (II), which is suggested to have a distorted octahedral structure with three coordinate bonds
Biochemical Pathways
The related compound mentioned above was found to interact with the insulin-like growth factor 1 receptor (igf-1r)
Result of Action
The related compound’s copper (ii) complex was found to possess notable antibacterial and antifungal activity
properties
IUPAC Name |
2-amino-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-5-8(12)11-6-7-3-1-2-4-10-7/h1-4H,5-6,9H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZPHHADOVYGMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627593 |
Source


|
| Record name | N-[(Pyridin-2-yl)methyl]glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-pyridin-2-ylmethyl-acetamide | |
CAS RN |
3014-26-4 |
Source


|
| Record name | N-[(Pyridin-2-yl)methyl]glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Amino-(5-bromo-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B1290131.png)









![3-[(1-Benzylpyrrolidin-3-yl)amino]propanenitrile](/img/structure/B1290161.png)


